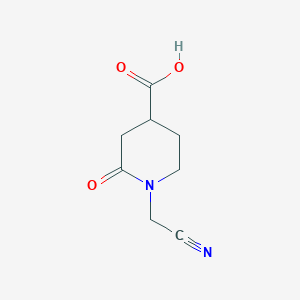
1-(Cyanomethyl)-2-oxopiperidine-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1-(cyanométhyl)-2-oxopipéridine-4-carboxylique est un composé appartenant à la classe des dérivés de la pipéridine. Ce composé est caractérisé par la présence d'un groupe cyanométhyle, d'un groupe oxo et d'un groupe acide carboxylique lié à un cycle pipéridine.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : L'acide 1-(cyanométhyl)-2-oxopipéridine-4-carboxylique peut être synthétisé par plusieurs méthodes. Une approche courante implique la cyanoacétylation de dérivés de la pipéridine. Ce processus implique généralement la réaction de la pipéridine avec l'acide cyanoacétique ou ses dérivés dans des conditions contrôlées. La réaction peut être catalysée par des bases telles que l'hydroxyde de sodium ou le carbonate de potassium et réalisée dans des solvants comme l'éthanol ou le méthanol à des températures élevées.
Méthodes de production industrielle : La production industrielle de l'acide 1-(cyanométhyl)-2-oxopipéridine-4-carboxylique peut impliquer des processus de cyanoacétylation à grande échelle. Ces processus sont optimisés pour un rendement et une pureté élevés, utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer une qualité constante. Le choix des réactifs, des catalyseurs et des solvants est crucial pour obtenir une production efficace.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 1-(cyanométhyl)-2-oxopipéridine-4-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe oxo en groupe hydroxyle.
Substitution : Le groupe cyanométhyle peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution, souvent en présence de catalyseurs comme le palladium ou le cuivre.
Produits principaux :
Oxydation : Formation de dérivés oxo.
Réduction : Formation de dérivés hydroxylés.
Substitution : Formation de dérivés de pipéridine substitués.
Applications de la recherche scientifique
L'acide 1-(cyanométhyl)-2-oxopipéridine-4-carboxylique a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique élémentaire dans la synthèse de molécules organiques complexes et d'hétérocycles.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé principal potentiel pour le développement de médicaments en raison de ses caractéristiques structurelles uniques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action de l'acide 1-(cyanométhyl)-2-oxopipéridine-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir en inhibant les enzymes ou en se liant aux récepteurs, conduisant à la modulation des voies biologiques. Des études détaillées sur ses cibles moléculaires et ses voies sont essentielles pour comprendre pleinement ses effets.
Composés similaires :
- 1-(Cyanométhyl)-2-oxopipéridine-4-carboxamide
- 1-(Cyanométhyl)-2-oxopipéridine-4-carboxylate
- 1-(Cyanométhyl)-2-oxopipéridine-4-carboxaldéhyde
Comparaison : L'acide 1-(cyanométhyl)-2-oxopipéridine-4-carboxylique est unique en raison de la présence d'un groupe acide carboxylique, qui confère une réactivité chimique et une activité biologique spécifiques. Comparé à ses analogues amide, ester et aldéhyde, le dérivé acide carboxylique peut présenter une solubilité, une stabilité et une interaction avec les cibles biologiques différentes.
Cet article détaillé fournit un aperçu complet de l'acide 1-(cyanométhyl)-2-oxopipéridine-4-carboxylique, couvrant ses méthodes de préparation, ses réactions chimiques, ses applications de recherche scientifique, son mécanisme d'action et sa comparaison avec des composés similaires.
Applications De Recherche Scientifique
1-(Cyanomethyl)-2-oxopiperidine-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylic Acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
- 1-(Cyanomethyl)-2-oxopiperidine-4-carboxamide
- 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate
- 1-(Cyanomethyl)-2-oxopiperidine-4-carboxaldehyde
Comparison: 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylic Acid is unique due to the presence of a carboxylic acid group, which imparts specific chemical reactivity and biological activity. Compared to its amide, ester, and aldehyde analogs, the carboxylic acid derivative may exhibit different solubility, stability, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
1-(cyanomethyl)-2-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c9-2-4-10-3-1-6(8(12)13)5-7(10)11/h6H,1,3-5H2,(H,12,13) |
Clé InChI |
YLNOOHSGOLFOGS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)CC1C(=O)O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


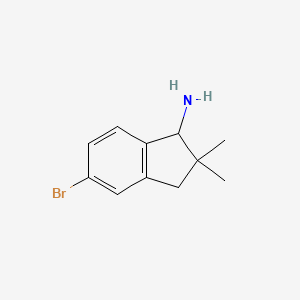

![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)



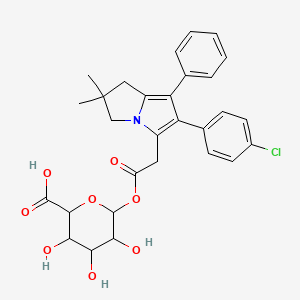
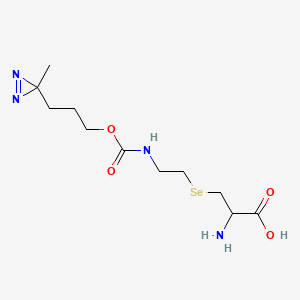

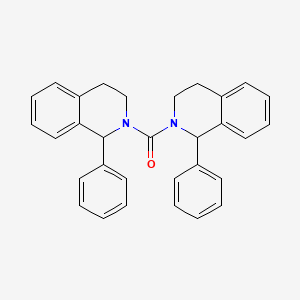
![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)
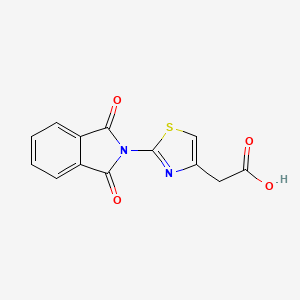
![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)
